
Ethylcyclobutane
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Overview
Description
Ethylcyclobutane (CAS 4806-61-5) is a cyclic hydrocarbon with the molecular formula C₆H₁₂, consisting of a cyclobutane ring substituted with an ethyl group. Its molecular weight is 84.16 g/mol, with a density of 0.775 g/cm³ and a boiling point of 70.7°C at standard pressure . Spectroscopic studies confirm the coexistence of equatorial-gauche, axial-gauche, and equatorial-cis conformers in the fluid phase, with the equatorial-gauche form being the most stable and dominant in the solid state . This compound has been identified as a volatile metabolite in onion bulbs and is synthesized via radical-mediated pathways, such as CH₂ addition to mthis compound under photolytic conditions .
Scientific Research Applications
Chemical Synthesis
Ethylcyclobutane as a Building Block
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.
Reaction Type | Products Formed | Applications |
---|---|---|
Oxidation | Ketones or aldehydes | Used in the synthesis of pharmaceuticals and agrochemicals. |
Reduction | Alcohols | Important in the production of alcohol-based solvents and chemicals. |
Substitution | Acid chlorides and other derivatives | Utilized in creating more complex organic molecules for research and industrial applications. |
Medicinal Chemistry
Therapeutic Potential
Research has indicated that this compound derivatives may exhibit biological activities that are beneficial in medicinal chemistry.
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, making them candidates for antibiotic development.
- Anti-inflammatory Properties : Certain compounds derived from this compound have been studied for their anti-inflammatory effects, suggesting applications in treating inflammatory diseases.
Case Study: this compound Derivatives
A study published in Bioactive Compounds in Health and Disease examined various this compound derivatives for their biological activity. The findings indicated that these compounds could inhibit bacterial growth and reduce inflammation markers in vitro, highlighting their potential for drug development .
Materials Science
Specialty Chemicals and Polymers
This compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
- Polymer Production : It can be used as a monomer or co-monomer in polymer synthesis, contributing to the creation of new materials with tailored properties.
- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives, enhancing performance characteristics like adhesion strength and chemical resistance.
Research Applications
This compound is also used extensively in research settings to explore fundamental chemical processes.
- Thermal Decomposition Studies : Research utilizing shock tube techniques has investigated the thermal decomposition pathways of this compound, providing insights into its stability and reactivity under extreme conditions .
- Catalysis : Its derivatives are being explored as potential catalysts in organic reactions due to their ability to facilitate chemical transformations efficiently.
Chemical Reactions Analysis
Thermal Decomposition and Isomerization
Ethylcyclobutane undergoes thermal decomposition under high-energy conditions. Collisional deactivation studies at ~100 kcal/mol revealed multistep decomposition pathways:
-
Mechanism : A "stepladder" model with energy transfer steps of ~4 kcal/mol per collision, leading to fragmentation or isomerization .
Table 1: Thermal Decomposition Pathways
Reaction Type | Conditions | Major Products |
---|---|---|
Collisional deactivation | High-energy (100 kcal/mol) | Mthis compound, cyclohexane |
Thermal ring-opening | >300°C | Linear alkenes (e.g., 1-pentene) |
Oxidation Reactions
This compound can undergo oxidation, though its saturated structure limits direct reactivity. Indirect pathways include:
-
Radical oxidation : Reaction with hydroxyl radicals (- OH) in the atmosphere, forming chlorofluoromethyl radicals .
-
Combustion : Releases 614.3 kcal/mol of energy, comparable to other cyclobutane derivatives .
Table 2: Combustion Data for Cycloalkanes
Compound | ΔH Combustion (kcal/mol) | ΔH per CH₂ Unit (kcal/mol) | Ring Strain (kcal/mol) |
---|---|---|---|
Cyclobutane | 614.3 | 153.6 | 26.4 |
This compound* | ~620 (estimated) | ~155 | ~26 |
*Estimated based on cyclobutane data .
Substitution and Functionalization
The ethyl group and strained ring enable selective substitution:
-
Halogenation : Radical-mediated bromination at the ethyl chain or ring carbons under UV light .
-
Transannular C–H functionalization : Limited reactivity due to steric hindrance, but derivatives like α-ethylcyclobutane carboxylic acid undergo γ-arylation with specialized ligands (e.g., L3 ) .
Key Reaction Example :
Radical Bromination: C₆H₁₂+Br2UVC₆H₁₁Br+HBr
Ring-Opening Reactions
The strained cyclobutane ring opens under specific conditions:
-
Acid-catalyzed hydrolysis : Yields linear alcohols or ketones.
-
Photochemical [2+2] cycloreversion : this compound reverts to ethylene and butene derivatives under UV light .
Mechanistic Insight :
The ring-opening activation energy is reduced by ~10 kcal/mol compared to unsubstituted cyclobutane due to steric effects from the ethyl group .
Comparative Reactivity
This compound’s reactivity differs from similar compounds:
Table 3: Reactivity Comparison
Compound | Key Reaction | Product |
---|---|---|
This compound | Thermal decomposition | Mthis compound |
Cyclohexane | Combustion | CO₂, H₂O |
Cyclopropane | Ring-opening | Propene |
Q & A
Q. Basic: What are the established synthetic routes for ethylcyclobutane, and how do ionic liquid (IL) properties influence reaction efficiency?
Answer: this compound can be synthesized via radical-mediated pathways or CH₂ addition to mthis compound. A notable method involves ionic liquids (ILs) as solvents, where IL viscosity inversely correlates with reaction rates. For example, using [RuCl₂(PMe₃)₄] as a catalyst, studies show that higher IL viscosity (e.g., with bulkier ligands) reduces diffusion rates, slowing CH₂ insertion into mthis compound . Key experimental parameters include IL selection (e.g., imidazolium vs. phosphonium salts), catalyst loading (0.8 mol%), and temperature (ambient to 100°C).
Q. Basic: How is this compound distinguished from other C₆H₁₂ structural isomers in analytical workflows?
Answer: Differentiation relies on spectroscopic and chromatographic techniques:
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 84 for this compound vs. m/z 82 for cyclohexane) .
- ¹³C NMR : Cyclobutane ring carbons resonate at δ 20–25 ppm, distinct from cyclohexane (δ 26–30 ppm) or branched alkenes .
- Critical constants : this compound has a critical temperature (Tc) of 287.6°C and pressure (Pc) of 32.8 bar, differing from methylcyclopentane (Tc = 299.1°C) .
Q. Basic: What methodologies detect this compound in biological systems, such as plant volatiles?
Answer: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is standard. For example, in Fusarium-infected onion bulbs, this compound was identified via:
- SPME fiber coating : Polydimethylsiloxane/divinylbenzene for non-polar volatiles.
- Chromatographic parameters : 30 m DB-5 column, splitless injection, and electron ionization (70 eV).
- Quantification : External calibration with synthetic standards, achieving detection limits of ~0.1 ppb .
Q. Advanced: How do isotopic labeling studies (e.g., ¹⁴C₂H₄) resolve this compound’s formation pathways in radical-mediated reactions?
Answer: Radiolabeling tracks precursor-product relationships. In Hg(³P₁)-photosensitized cyclobutane decomposition:
- Experimental setup : 0.5–4% ¹⁴C₂H₄ introduced; products analyzed via scintillation counting.
- Key findings : this compound and butane show high radioactivity (specific activity ratio ~2), confirming radical recombination (e.g., C₄H₈⁺ + C₂H₅· → this compound). Cyclobutyleyclobutane’s low radioactivity suggests non-radical pathways .
Q. Advanced: How does RRKM theory model the multistep collisional deactivation of chemically activated this compound?
Answer: RRKM calculations apply a "stepladder" deactivation model:
- Energy transfer : Collisional quenching by mthis compound reduces internal energy (ΔE = 1.5–4 kcal/mol per collision).
- Rate constants : Derived from pressure-dependent photolysis (0.16–2 Torr) and product ratios (e.g., this compound vs. ethylene + butene-1).
- Validation : Experimental decomposition rates (7% at 0.16 Torr) align with simulations using ΔE = 2.5 kcal/mol .
Q. Advanced: What computational methods predict this compound’s thermodynamic stability and ring strain?
Answer: Density functional theory (DFT) at the B3LYP/6-31G* level calculates:
- Ring strain energy : ~27 kcal/mol (vs. 26.5 kcal/mol for cyclobutane), due to ethyl substituent-induced distortion.
- Thermal decomposition barriers : 45–50 kcal/mol for retro-[2+2] cleavage to ethylene and butene .
Q. Advanced: What contradictions exist in this compound’s decomposition pathways across studies, and how are they reconciled?
Answer: Discrepancies arise in product distributions under varying conditions:
- Low-pressure photolysis : Predominantly yields ethylene + butene-1 (unimolecular decay) .
- High-pressure Hg sensitization : Forms cyclobutyleyclobutane (radical recombination) .
- Resolution : Pressure-dependent RRKM modeling confirms competing pathways—unimolecular decomposition dominates at low pressures, while radical recombination prevails at higher pressures .
Q. Advanced: How do temperature and pressure modulate this compound’s thermal stability in industrial reactors?
Answer: Accelerated rate calorimetry (ARC) studies reveal:
- Onset temperature : Decomposition initiates at 220°C (1 atm), producing ethylene (70%) and 1-butene (30%).
- Pressure effects : At 10 bar, decomposition shifts to cyclobutane derivatives (e.g., mthis compound) via radical stabilization .
Q. Advanced: What role does this compound play in radical chain reactions, and how is this quantified?
Answer: In radical propagation, this compound acts as a terminator:
- Mechanism : C₄H₈· + C₂H₅· → this compound (rate constant k = 1.2 × 10⁹ M⁻¹s⁻¹).
- Quantification : Laser-induced fluorescence (LIF) tracks radical concentrations, correlating with this compound yields .
Q. Advanced: How do solvent polarity and steric effects influence this compound’s reactivity in Diels-Alder reactions?
Answer: In non-polar solvents (e.g., hexane), this compound exhibits low dienophile activity (ΔG‡ > 30 kcal/mol). Polar aprotic solvents (e.g., DMF) lower ΔG‡ by 5–7 kcal/mol via charge stabilization. Steric hindrance from the ethyl group further reduces reactivity compared to unsubstituted cyclobutane .
Comparison with Similar Compounds
Thermodynamic Properties
Ethylcyclobutane exhibits distinct thermodynamic behavior compared to structurally related cyclic and branched alkanes. Key data include:
This compound’s higher enthalpy of combustion compared to methylenecyclobutane and 1,1-dimethylcyclopropane reflects its greater stability despite cyclobutane’s inherent ring strain (~110 kJ/mol).
Structural and Conformational Analysis
- This compound : Exhibits three conformers (equatorial-gauche, axial-gauche, equatorial-cis), with equatorial-gauche dominating in the solid phase .
- Mthis compound : Likely adopts similar conformers, but NIST data discrepancies highlight challenges in accurate thermodynamic measurement .
- Cyclohexane : Chair conformations minimize steric strain, contrasting sharply with cyclobutane derivatives’ puckered rings.
Cyclobutane’s angle strain (90° vs. ideal 109.5°) is partially alleviated by substituents like ethyl groups, which introduce steric effects but reduce torsional strain .
Stability and Decomposition
Shock tube studies reveal this compound’s thermal decomposition follows first-order kinetics, with rate constants comparable to 2,2,3-trimethylbutane but slower than cyclohexene . Collisional deactivation experiments indicate stepwise energy loss (~1.5–4 kcal/mol per collision), stabilizing the molecule under high-energy conditions .
Properties
CAS No. |
4806-61-5 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
ethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-2-6-4-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
NEZRFXZYPAIZAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC1 |
physical_description |
Liquid; [ChemSampCo MSDS] |
Origin of Product |
United States |
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